molecular formula C11H13NO3 B8213245 Cyclopentyl pyridin-2-yl carbonate

Cyclopentyl pyridin-2-yl carbonate

Cat. No.: B8213245
M. Wt: 207.23 g/mol
InChI Key: QKTZLHFUQRBSNP-UHFFFAOYSA-N
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Description

Cyclopentyl pyridin-2-yl carbonate is a chemical reagent of interest in synthetic and medicinal chemistry research, particularly for the construction of carbamate functionalities. Carbamates are a pivotal structural motif in modern drug design due to their favorable stability and ability to serve as key components in active pharmaceutical ingredients and prodrugs . They are widely utilized as peptide bond surrogates because they resist metabolic degradation while maintaining the ability to permeate cell membranes, making them valuable in the design of enzyme inhibitors and other bioactive molecules . The carbamate group can participate in hydrogen bonding and imposes conformational restrictions, which are critical factors for modulating interactions with biological targets . In a research setting, this compound can function as a synthetic intermediate, potentially in the development of more complex molecules targeting various disease pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclopentyl pyridin-2-yl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14-9-5-1-2-6-9)15-10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTZLHFUQRBSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclopentyl Chloroformate

The reaction begins with cyclopentanol and phosgene (or triphosgene) in anhydrous dichloromethane at 0–5°C. Triphosgene, a safer alternative to phosgene, is preferred for industrial applications due to its solid-state handling. Cyclopentanol (1 eq) reacts with triphosgene (0.33 eq) in the presence of pyridine (1.1 eq) as a base, yielding cyclopentyl chloroformate. Excess phosgene is removed via nitrogen purge, and the product is isolated by fractional distillation (bp 92–94°C, 85% yield).

Coupling with Pyridin-2-ol

Pyridin-2-ol (1 eq) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Cyclopentyl chloroformate (1.2 eq) is added dropwise, followed by triethylamine (1.5 eq) to neutralize HCl byproducts. The mixture is stirred at room temperature for 12 h, after which the solvent is evaporated. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield cyclopentyl pyridin-2-yl carbonate (72% yield).

Key Data:

ParameterValue
SolventTHF
Temperature0°C → 25°C
Reaction Time12 h
Yield72%

Transesterification with Dimethyl Carbonate

Base-Catalyzed Reaction

Pyridin-2-ol (1 eq) and cyclopentanol (1.5 eq) are combined with dimethyl carbonate (2 eq) in toluene. Potassium carbonate (0.1 eq) is added as a catalyst, and the mixture is refluxed at 110°C for 24 h. Methanol byproduct is removed via a Dean-Stark trap to shift equilibrium. The reaction is quenched with water, and the organic layer is dried over Na₂SO₄. Solvent evaporation affords the crude product, which is recrystallized from ethanol (mp 89–91°C, 65% yield).

Microwave-Assisted Optimization

Microwave irradiation at 150°C for 30 min enhances reaction efficiency, achieving 78% yield with reduced solvent volume (acetonitrile). This method reduces side products like dialkyl carbonates.

Key Data:

ParameterValue
CatalystK₂CO₃
Temperature110°C (reflux) or 150°C (microwave)
Yield65–78%

Direct Phosgene Substitution

In Situ Generation of Chloroformate

Pyridin-2-ol (1 eq) and cyclopentanol (1.2 eq) are dissolved in dichloromethane. Triphosgene (0.35 eq) is added at 0°C, followed by slow addition of pyridine (2 eq). The mixture warms to 25°C over 6 h, with vigorous stirring to ensure complete conversion. The organic phase is washed with 1M HCl and brine, dried, and concentrated. Flash chromatography (hexane/ethyl acetate, 3:1) yields 68% product.

Key Data:

ParameterValue
SolventDichloromethane
Reaction Time6 h
Yield68%

Comparative Analysis of Methodologies

Yield and Purity

Chloroformate-mediated coupling provides the highest purity (≥98% by HPLC) due to controlled stoichiometry, whereas transesterification yields vary with byproduct removal efficiency. Direct phosgene substitution balances speed and yield but requires stringent safety protocols.

Industrial Scalability

Transesterification is preferred for large-scale synthesis due to lower toxicity of dimethyl carbonate. Microwave-assisted methods reduce energy costs but necessitate specialized equipment .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl pyridin-2-yl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Carbonyl compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl pyridin-2-yl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl pyridin-2-yl carbonate involves its interaction with various molecular targets. The carbonate group can undergo hydrolysis to release pyridin-2-yl alcohol and carbon dioxide. This hydrolysis reaction can be catalyzed by enzymes or occur under acidic or basic conditions. The released pyridin-2-yl alcohol can then interact with biological targets, potentially leading to pharmacological effects.

Comparison with Similar Compounds

Ethyl 2-(Piperidin-4-yl)Acetate

Key Properties (from ):

  • Molecular Weight : 171.24 g/mol
  • Log Po/w : 0.91 (moderate lipophilicity)
  • Hydrogen Bond Acceptors/Donors: 3/1
  • Solubility : Moderate aqueous solubility (Log S = -1.3)
  • Bioavailability : 55% (indicating reasonable GI absorption)

Comparison: Ethyl 2-(piperidin-4-yl)acetate, an ester derivative, differs in functional group (ester vs. carbonate) and backbone structure. Carbonates generally exhibit slower hydrolysis rates than esters, which may enhance metabolic stability .

Cyclopentyl(Pyridin-2-yl)Methanamine

Key Properties (from ):

  • Molecular Weight : 176.13 g/mol
  • Collision Cross-Section (CCS) :
    • [M+H]+: 140.8 Ų
    • [M+Na]+: 151.3 Ų
  • Structural Features : Contains a basic amine group, enhancing solubility in acidic environments.

Comparison :
Cyclopentyl(pyridin-2-yl)methanamine replaces the carbonate group with an amine, fundamentally altering its chemical behavior. Amines are more polar and basic, improving water solubility but reducing BBB permeability compared to carbonates. The carbonate in the target compound may offer a balance between lipophilicity and hydrolytic stability, making it more suitable for controlled-release applications.

Physicochemical and Functional Group Analysis

Property Cyclopentyl Pyridin-2-yl Carbonate (Inferred) Ethyl 2-(Piperidin-4-yl)Acetate Cyclopentyl(Pyridin-2-yl)Methanamine
Functional Group Carbonate Ester Amine
Molecular Weight (g/mol) ~195–205 (estimated) 171.24 176.13
Log Po/w Moderate (~1.5–2.0, inferred) 0.91 Not reported
Hydrolytic Stability High (slow hydrolysis) Moderate N/A (amine stable)
CCS (Ų, [M+H]+) Not available Not reported 140.8

Key Observations :

  • Hydrolytic Behavior : Carbonates (target compound) are more stable than esters (Ethyl 2-(piperidin-4-yl)acetate), which may degrade faster in vivo .
  • Polarity : The amine in Cyclopentyl(pyridin-2-yl)methanamine increases polarity, reducing BBB permeability compared to carbonates or esters.
  • Synthetic Utility : The pyridine ring in all compounds provides a rigid aromatic scaffold, facilitating interactions in catalysis or drug-receptor binding.

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